molecular formula C6H5F3N4O B13859017 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide

2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide

Cat. No.: B13859017
M. Wt: 206.13 g/mol
InChI Key: YGJGKSREKHZXDL-QCDXTXTGSA-N
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Description

2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl and pyrazine moieties in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C6H5F3N4O

Molecular Weight

206.13 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide

InChI

InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h2-3H,1H2,(H,13,14)/b12-4-

InChI Key

YGJGKSREKHZXDL-QCDXTXTGSA-N

Isomeric SMILES

C1C=N/C(=N\NC(=O)C(F)(F)F)/C=N1

Canonical SMILES

C1C=NC(=NNC(=O)C(F)(F)F)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with trifluoroacetic anhydride as the initial raw material.

    Amidation: Trifluoroacetic anhydride undergoes amidation with p-methoxybenzylamine to form 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide.

    Sulfation: The intermediate is then sulfated to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.

    Substitution Reaction: A substitution reaction is carried out on 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine with an aminomethanol solution under the action of silver carbonate.

    Hydrogenation: Finally, palladium-carbon high-pressure hydrogenation is used to remove the p-methoxybenzyl group, yielding 2,2,2-trifluoroacetamidine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes the industrial synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyrazine moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Shares the trifluoromethyl group but lacks the pyrazine moiety.

    Bis(trimethylsilyl)trifluoroacetamide: Used in similar applications but has different functional groups.

    N,O-Bis(trimethylsilyl)trifluoroacetamide: Another related compound with distinct chemical properties .

Uniqueness

2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is unique due to the combination of trifluoromethyl and pyrazine moieties, which impart specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

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